N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine
Description
Properties
CAS No. |
646039-08-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(12-13)6-7-10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
RCRUYBMQBJUFME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Reaction with Aldehyde or Ketone
The most common method for synthesizing this compound involves the following general reaction scheme:
$$
\text{Aldehyde/Ketone} + \text{Hydroxylamine} \rightarrow \text{this compound}
$$
- Solvent : Typically methanol or ethanol
- Temperature : Room temperature to reflux
- Time : Ranges from several hours to overnight
- Combine 3-methoxyphenylbutan-2-one with hydroxylamine hydrochloride in methanol.
- Stir the mixture at room temperature for 6 hours.
- Isolate the product by filtration and purify through recrystallization.
Alternative Synthesis via Oxime Formation
Another approach involves forming an oxime from a ketone followed by reduction:
-
- React a ketone with hydroxylamine in a suitable solvent (e.g., ethanol).
- The reaction typically requires acid catalysis (e.g., acetic acid).
-
- Reduce the formed oxime using sodium borohydride in methanol.
- This step converts the oxime to the desired hydroxylamine derivative.
Analytical Techniques
To confirm the identity and purity of synthesized this compound, several analytical techniques can be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment |
| Mass Spectrometry (MS) | Molecular weight determination and confirmation |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis and quantification |
The yield of this compound can vary based on the method and conditions used. Here’s a summary of yields reported in various studies:
| Method | Yield (%) | Notes |
|---|---|---|
| Direct reaction with hydroxylamine | 70-85% | Optimal conditions lead to higher yields |
| Oxime formation followed by reduction | 60-75% | Requires careful control of reaction conditions |
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.
-
Medicinal Chemistry :
- Research has indicated that hydroxylamines can exhibit significant biological activity. N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine has been investigated for its potential as an anti-inflammatory agent and an inhibitor of certain enzymes involved in disease processes.
-
Enzyme Inhibition Studies :
- Studies have shown that compounds related to hydroxylamines can inhibit specific enzymes, such as lipoxygenases. For example, derivatives of 4-methoxyphenyl have been analyzed for their inhibitory effects on ALOX15, an enzyme implicated in inflammatory responses . This suggests that this compound may also possess similar inhibitory properties.
Inhibitory Effects on ALOX15
A study highlighted the synthesis of various 4-methoxyphenyl derivatives and their evaluation as inhibitors of ALOX15. The results indicated that specific modifications to the chemical structure significantly affected inhibitory potency, suggesting a promising avenue for developing anti-inflammatory drugs based on this compound class .
Synthesis of Hybrid Compounds
Research involving the synthesis of hybrid compounds incorporating the methoxyphenyl moiety demonstrated enhanced biological activity compared to their parent compounds. These studies reveal the potential of this compound in creating novel therapeutic agents with improved efficacy .
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The following compounds share the N-substituted hydroxylamine core but differ in aromatic substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- Substituent Position and Electronic Effects :
- The 3-methoxy group in the target compound may enhance solubility in polar solvents compared to 4-substituted analogs (e.g., HR371376) .
- Fluorinated substituents (e.g., 2-fluorobenzyloxy in ) increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs.
- Functional Group Variations :
- Hydroxamic acids (e.g., compound 8 in ) exhibit stronger metal-chelating activity due to the carbonyl adjacent to the -NHOH group, whereas the target compound’s imine backbone may favor redox reactivity.
Biological Activity
N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a butan-2-ylidene chain with a methoxy-substituted phenyl ring. The structural formula can be represented as follows:
This compound's unique structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
1. Antioxidant Activity
Research indicates that compounds with hydroxylamine groups often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
Studies have shown that hydroxylamines can act as inhibitors for specific enzymes, particularly those involved in metabolic pathways. For instance, they may inhibit nitric oxide synthase (NOS), which is relevant in cardiovascular diseases and inflammation .
In vitro Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
- Cytotoxicity : In vitro cytotoxicity assays have indicated that derivatives of hydroxylamines can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Data Table: Biological Activities of Related Compounds
Safety and Toxicity
While many hydroxylamines exhibit beneficial biological activities, toxicity studies are crucial. The literature indicates that some derivatives can be cytotoxic at high concentrations or under specific conditions. Therefore, thorough pharmacokinetic and toxicological evaluations are necessary before clinical applications can be considered .
Future Directions
The biological activity of this compound warrants further investigation. Future research should focus on:
- In vivo Studies : To evaluate the pharmacological effects and safety profile.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Formulation Development : To explore delivery methods for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for incorporating the hydroxylamine group into methoxyphenyl-substituted alkenes?
- Methodological Answer : The hydroxylamine group can be introduced via condensation reactions between ketones/aldehydes and hydroxylamine derivatives. For example, O-benzyl hydroxylamine hydrochloride (purchased from Oakwood Chemical or Shanghai Aladdin Biochemical Technology) is a common reagent for forming imine intermediates, which can be reduced or further functionalized . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side products like oximes or over-reduction.
Q. How can spectroscopic techniques (e.g., UV/Vis, NMR) be applied to confirm the structure of this compound?
- Methodological Answer :
- UV/Vis : Characterize the conjugated π-system by identifying λmax values (e.g., ~255 nm for similar aryl-hydroxylamine derivatives) .
- NMR : Use ¹H and ¹³C NMR to verify the methoxyphenyl substituent (δ ~3.8 ppm for OCH₃) and the butan-2-ylidene backbone (distinct alkene protons at δ ~5–6 ppm). NOESY can resolve stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar impurities, reverse-phase HPLC with C18 columns and aqueous acetonitrile mobile phases can improve purity . Recrystallization from ethanol or dichloromethane may enhance crystalline yield .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can model electron density, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Studies on similar hydroxylamines show that exact-exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) . Software like Gaussian or ORCA is recommended.
Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX (for structure solution) and WinGX (for refinement and visualization) is ideal. Key steps include:
- Growing high-quality crystals via slow evaporation.
- Collecting data on a diffractometer (Mo Kα radiation).
- Refining anisotropic displacement parameters with SHELXL .
Q. How do regulatory controls on hydroxylamine derivatives impact laboratory handling and storage?
- Methodological Answer : Hydroxylamine derivatives are often regulated due to structural similarities to controlled substances (e.g., phenethylamine analogs). For example, N-substituted hydroxylamines in the UK fall under the Misuse of Drugs Act 1971 if they exhibit psychoactive potential . Researchers must:
- Store compounds at –20°C in labeled, sealed containers.
- Conduct risk assessments for reactivity (e.g., peroxide formation) and toxicity .
- Maintain compliance with institutional and national guidelines.
Q. What strategies address contradictions in reported physicochemical data (e.g., logP, melting points)?
- Methodological Answer :
- Experimental Validation : Replicate measurements using standardized protocols (e.g., DSC for melting points, shake-flask method for logP).
- Database Cross-Referencing : Compare data from authoritative sources like NIST Chemistry WebBook and peer-reviewed literature.
- Statistical Analysis : Use tools like Grubb’s test to identify outliers in datasets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
